N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound derived from the condensation of pyridine-3-carbohydrazide with 3-bromo-5-chloro-2-hydroxybenzaldehyde. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions .
Preparation Methods
The synthesis of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 3-bromo-5-chloro-2-hydroxybenzaldehyde in an appropriate solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The resulting Schiff base is then purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and tetrahydrofuran, as well as catalysts such as acids or bases . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions, which can interact with biological targets . The compound’s molecular structure allows it to bind to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base compounds such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of bromine and chlorine atoms in N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide makes it unique and potentially more reactive in certain chemical reactions .
Properties
Molecular Formula |
C13H9BrClN3O2 |
---|---|
Molecular Weight |
354.58 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9BrClN3O2/c14-11-5-10(15)4-9(12(11)19)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+ |
InChI Key |
QSLFYYQBVAIFHP-REZTVBANSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Br)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O |
Origin of Product |
United States |
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